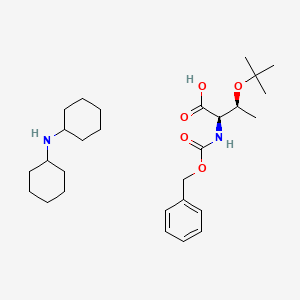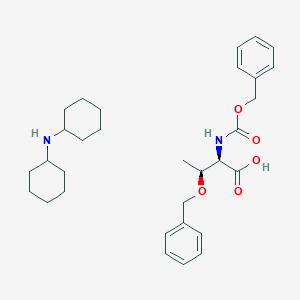
Nps-Ser(tBu)-OH . DCHA
描述
Nps-Ser(tBu)-OH . DCHA is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. This compound is a modified version of the neuropeptide substance P, which plays a role in the transmission of pain signals in the body. In DCHA, its scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of Nps-Ser(tBu)-OH . DCHA involves the binding of the modified neuropeptide to the neurokinin-1 receptor (NK1R), which is found in the central nervous system and peripheral tissues. This binding results in the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and the modulation of neurotransmitter release.
生化和生理效应
Nps-Ser(tBu)-OH . DCHA has been shown to have various biochemical and physiological effects, including the modulation of pain signaling pathways, the inhibition of neurotransmitter release, and the regulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects and to modulate immune responses.
实验室实验的优点和局限性
The advantages of using Nps-Ser(tBu)-OH . DCHA in lab experiments include its high potency and selectivity for the NK1R, its stability in physiological conditions, and its ability to cross the blood-brain barrier. However, the limitations of using this compound include its high cost and the limited availability of commercial sources.
未来方向
For the use of Nps-Ser(tBu)-OH . DCHA in scientific research include the development of novel analgesics based on this compound, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, the synthesis of modified neuropeptides with different modifications could lead to the discovery of novel compounds with unique biological activity.
Conclusion:
In conclusion, Nps-Ser(tBu)-OH . DCHA is a modified neuropeptide that has been shown to have potential applications in scientific research. This compound has been used to study pain signaling pathways, neuropeptide function, and cellular signaling pathways. The synthesis of modified neuropeptides could lead to the discovery of novel compounds with unique biological activity, and the development of novel analgesics based on this compound could have important clinical implications.
合成方法
The synthesis of Nps-Ser(tBu)-OH . DCHA involves the modification of the neuropeptide substance P by the addition of a tert-butyl group to the serine residue and the substitution of the C-terminal amide with a carboxylic acid. This modification is achieved through solid-phase peptide synthesis using Fmoc chemistry.
科学研究应用
Nps-Ser(tBu)-OH . DCHA has been used in various scientific research applications, including the study of pain signaling pathways, the investigation of the role of neuropeptides in the central nervous system, and the development of novel analgesics. This compound has also been used to study the effects of neuropeptides on cellular signaling pathways and the modulation of neurotransmitter release.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S.C12H23N/c1-13(2,3)20-8-9(12(16)17)14-21-11-7-5-4-6-10(11)15(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,9,14H,8H2,1-3H3,(H,16,17);11-13H,1-10H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGVUMLMYSSGHH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937711 | |
| Record name | O-tert-Butyl-N-[(2-nitrophenyl)sulfanyl]serine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nps-Ser(tBu)-OH . DCHA | |
CAS RN |
16990-60-6 | |
| Record name | L-Serine, O-(1,1-dimethylethyl)-N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16990-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-N-((2-nitrophenyl)thio)-L-serine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-tert-Butyl-N-[(2-nitrophenyl)sulfanyl]serine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-tert-butyl-N-[(2-nitrophenyl)thio]-L-serine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















